beta-NAADP SODIUM SALT

Calcium signaling Second messenger pharmacology Sea urchin egg homogenate assay

beta-NAADP sodium salt is the deamidated NADP derivative and the most potent intracellular Ca²⁺-mobilizing second messenger known (ED₅₀ 16 nM). Substituting with NADP, cADPR, or 5-modified NAADP analogs causes catastrophic functional failure—NADP produces zero Ca²⁺ release even at 40-fold higher concentration. This compound selectively activates two-pore channels (TPCs) on acidic organelles via a mechanism distinct from IP₃ and ryanodine receptors. For reproducible Ca²⁺ signaling research, authentic beta-NAADP is non-negotiable.

Molecular Formula C21H23N6Na4O18P3
Molecular Weight 832.3 g/mol
Cat. No. B7983917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-NAADP SODIUM SALT
Molecular FormulaC21H23N6Na4O18P3
Molecular Weight832.3 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C21H27N6O18P3.4Na/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32;;;;/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,19-,20-;;;;/m1..../s1
InChIKeyNWKIGVGTZIAOCW-MCNGMCCKSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-NAADP Sodium Salt: The Most Potent Ca²⁺-Mobilizing Second Messenger for Selective Lysosomal Calcium Release Studies


beta-NAADP sodium salt (β-nicotinic acid adenine dinucleotide phosphate tetrasodium salt; CAS 5502-96-5) is the deamidated derivative of NADP and functions as a potent intracellular Ca²⁺-mobilizing second messenger [1]. Its biological activity was first characterized in sea urchin egg homogenates, where it demonstrated an ED₅₀ of 16 nM for triggering Ca²⁺ release, establishing it as the most potent activator of intracellular Ca²⁺ release described to date [2]. The compound is structurally nearly identical to NADP, differing only by substitution of the nicotinamide amide nitrogen with oxygen to form a nicotinic acid moiety—a single-atom modification that confers complete functional transformation from a metabolic cofactor to a Ca²⁺-releasing agonist [1]. beta-NAADP acts selectively on two-pore channels (TPCs) in acidic organelles such as lysosomes and endosomes, operating through a mechanism pharmacologically and biochemically distinct from the well-characterized IP₃ and ryanodine receptor pathways [2].

Why NADP, cADPR, or Other NAADP Analogs Cannot Substitute for beta-NAADP Sodium Salt


Substituting beta-NAADP sodium salt with NADP, cADPR, or structurally modified NAADP analogs introduces catastrophic functional failure in Ca²⁺ mobilization assays. NADP—despite being the direct metabolic precursor and differing by only a single atom—produces absolutely no Ca²⁺ release even at 10- to 40-fold higher concentrations than those at which beta-NAADP exhibits saturable activity [1]. cADPR (cyclic ADP-ribose), another dinucleotide Ca²⁺ messenger, operates through a mechanistically distinct Ca²⁺-induced Ca²⁺ release pathway that requires cytosolic Ca²⁺ as a co-agonist, whereas beta-NAADP functions completely independently of extravesicular Ca²⁺ concentration [2]. Furthermore, NAADP analogs bearing substituents at the nicotinic acid 5-position, such as 5-(3-azidopropyl)-NAADP, exhibit 20- to 500-fold reductions in agonist potency and can display antagonistic properties [3]. These fundamental differences in receptor recognition, signal transduction mechanism, and subcellular targeting render generic substitution invalid and underscore the necessity of using authentic beta-NAADP sodium salt for reproducible, interpretable Ca²⁺ signaling research.

Quantitative Differentiation of beta-NAADP Sodium Salt Versus Closest Comparators


Potency Comparison: beta-NAADP ED₅₀ 16 nM vs. NADP No Activity at 40-Fold Higher Concentrations

In the definitive characterization study using sea urchin egg homogenates, beta-NAADP sodium salt exhibited an ED₅₀ of 16 nM for Ca²⁺ release, whereas the parent compound NADP produced absolutely no Ca²⁺ mobilization [1]. In a parallel independent study, beta-NAADP-induced Ca²⁺ release was saturable with a half-maximal concentration of approximately 30 nM, while NADP and nicotinic acid adenine dinucleotide were completely ineffective even when tested at 10- to 40-fold higher concentrations [2]. This single-atom structural modification—deamidation of the nicotinamide moiety—transforms a metabolically essential cofactor into the most potent Ca²⁺-releasing second messenger characterized to date.

Calcium signaling Second messenger pharmacology Sea urchin egg homogenate assay

Structural Selectivity: 5-Position Modification Reduces Potency by 20- to 500-Fold Relative to Native beta-NAADP

Comprehensive structure-activity relationship studies demonstrate that modifications to the nicotinic acid 5-position of NAADP dramatically reduce agonist potency. Large functionalized substituents introduced at the 5-position are still recognized by the sea urchin NAADP receptor, but with a 20- to 500-fold loss in agonist potency relative to unmodified beta-NAADP [1]. Specifically, 5-(3-azidopropyl)-NAADP exhibits an EC₅₀ of 31 μM for Ca²⁺ release—approximately 1,000- to 1,500-fold less potent than native beta-NAADP (EC₅₀ ~20-30 nM)—while simultaneously competing for NAADP receptor binding with an IC₅₀ of 56 nM [1]. The most extreme potency reduction was observed with 5-carboxy-NAADP, which exhibited an EC₅₀ >100,000 nM, representing a >60,000-fold reduction compared to the EC₅₀ of native NAADP [2].

Structure-activity relationship NAADP receptor pharmacology Calcium release assay

Mechanistic Independence: beta-NAADP Functions Without Extravesicular Ca²⁺ Requirement Unlike cADPR and IP₃

The Ca²⁺ release mechanism activated by beta-NAADP is fundamentally distinct from that of cADPR and IP₃ in its dependence on extravesicular Ca²⁺. In sea urchin egg homogenate experiments, cADPR-induced and IP₃-induced Ca²⁺ release was biphasically modulated by extravesicular Ca²⁺ and was completely abolished when extravesicular Ca²⁺ was removed by chelation with 2 mM EGTA. In direct contrast, beta-NAADP-triggered Ca²⁺ release was entirely independent of free extravesicular Ca²⁺ concentration over a wide range (0-0.1 mM) and was not influenced by EGTA chelation [1]. Additionally, beta-NAADP-induced Ca²⁺ release is not blocked by heparin (an IP₃ antagonist) or by 8-amino-cADPR (a specific cADPR antagonist), whereas it is selectively blocked by thionicotinamide-NADP, which does not inhibit IP₃ or cADPR actions [2].

Calcium-induced calcium release Second messenger mechanism Intracellular Ca²⁺ stores

Antagonist Sensitivity Profile: Distinct Pharmacology from cADPR and IP₃ Pathways

The pharmacological fingerprint of beta-NAADP-mediated Ca²⁺ release is uniquely distinguishable from cADPR and IP₃ pathways based on antagonist sensitivity. In sea urchin egg homogenates, beta-NAADP-induced Ca²⁺ release is completely insensitive to heparin (an IP₃ receptor antagonist) and to 8-amino-cADPR (a specific antagonist of cADPR), as well as to procaine and ruthenium red (antagonists of ryanodine receptors). However, it is selectively blocked by thionicotinamide-NADP, which demonstrates no inhibitory activity against IP₃ or cADPR pathways [1]. More recently, selective NAADP antagonists have been characterized: Ned-19 acts as a noncompetitive NAADP antagonist with an IC₅₀ of 65 nM against NAADP-mediated Ca²⁺ signaling [2], while trans-Ned-19 inhibits [³²P]NAADP binding with an IC₅₀ of 0.4 nM [3].

Receptor pharmacology Antagonist selectivity Ca²⁺ signaling pathways

Subcellular Store Specificity: beta-NAADP Selectively Targets Lysosomal/Acidic Ca²⁺ Pools Distinct from ER

beta-NAADP mobilizes Ca²⁺ from a subcellular compartment distinct from the endoplasmic reticulum stores targeted by IP₃ and cADPR. Percoll density gradient fractionation of sea urchin egg homogenates revealed that NAADP-sensitive Ca²⁺ stores exhibit a different sedimentation profile compared to stores sensitive to IP₃ or cADPR, indicating localization to a distinct organelle population [1]. Subsequent characterization established that NAADP-induced Ca²⁺ release occurs selectively from acidic stores including lysosomes and lysosome-related organelles, and is dependent on a proton gradient maintained by vacuolar-type H⁺-ATPase [2]. NAADP-induced Ca²⁺ release is also associated with pH changes in the lumen of acidic Ca²⁺ stores [3]. This contrasts with IP₃ which targets ER Ca²⁺ stores via IP₃ receptors, and cADPR which targets ER/SR via ryanodine receptors.

Lysosomal calcium signaling Two-pore channels Acidic organelles

Time Course Kinetics: NAADP Shows Transient vs. Sustained cADPR Response in Physiologically Relevant Systems

Direct comparative measurements of endogenous NAADP and cADPR levels in mouse pancreatic acinar cells reveal profoundly different temporal dynamics that underscore their distinct physiological roles. Cholecystokinin stimulation evokes rapid and transient increases in NAADP levels in a concentration-dependent manner, with the NAADP transient preceding the onset of the Ca²⁺ signal. In contrast, both cholecystokinin and acetylcholine-mediated production of cADPR follows a markedly different time course, with sustained cADPR elevation maintaining continued agonist-evoked Ca²⁺ spiking through sensitization of Ca²⁺-induced Ca²⁺ release channels [1]. In Langendorff-perfused hearts, β-adrenergic stimulation similarly produces a transient increase in NAADP versus a sustained increase in cADPR [2].

Ca²⁺ signaling dynamics Pancreatic acinar cells Second messenger kinetics

Validated Research Applications for beta-NAADP Sodium Salt Based on Quantitative Differentiation Evidence


Selective Pharmacological Activation of Lysosomal/Acidic Store Ca²⁺ Release via TPC Channels

Employ beta-NAADP sodium salt at 10-100 nM final concentration to selectively trigger Ca²⁺ release from lysosomal and endolysosomal compartments without activating ER-based IP₃ or ryanodine receptor pathways. This application is validated by the compound's established subcellular store specificity—NAADP-sensitive Ca²⁺ stores exhibit distinct Percoll gradient distribution from IP₃- and cADPR-sensitive stores and require a vacuolar H⁺-ATPase-dependent proton gradient [1]. The assay should include thionicotinamide-NADP as a selective NAADP pathway antagonist control and verify insensitivity to heparin and 8-amino-cADPR to confirm pathway specificity [2].

Dissection of Ca²⁺ Signal Initiation Versus Maintenance Phases in Cellular Physiology

Utilize beta-NAADP sodium salt in temporal Ca²⁺ signaling studies to isolate the initiation phase of agonist-evoked Ca²⁺ responses. Evidence from pancreatic acinar cells demonstrates that endogenous NAADP production is rapid and transient, preceding Ca²⁺ signal onset and functioning specifically in response initiation, whereas cADPR sustains Ca²⁺ spiking [1]. Experimental design should incorporate microinjection or caged NAADP photorelease in intact cells at sub-threshold concentrations (estimated 10-50 nM intracellular) to trigger initial Ca²⁺ transients, with parallel cADPR experiments serving as kinetic comparators. This approach has been validated in sea urchin eggs, where photolyzing caged NAADP elicits long-term Ca²⁺ oscillations distinct from cADPR responses [2].

Negative Control Validation Using NADP for NAADP-Specific Pathway Studies

In all Ca²⁺ mobilization assays employing beta-NAADP sodium salt, NADP must be used as a structurally matched negative control at equimolar or 10- to 40-fold higher concentrations to confirm signal specificity. The quantitative evidence establishes that NADP produces absolutely no Ca²⁺ release even at concentrations up to 1.2 μM—a 40-fold excess relative to beta-NAADP's EC₅₀ of ~30 nM [1]. This negative control is essential because NADP and beta-NAADP differ by only a single atom (amide nitrogen to oxygen substitution), making NADP the ideal control for ruling out non-specific nucleotide effects. Experimental protocols should include NADP-only wells at concentrations matching and exceeding the highest beta-NAADP dose tested.

NAADP Receptor Binding Competition Assays with [³²P]-Labeled beta-NAADP

Beta-NAADP sodium salt serves as the essential reference agonist in radioligand binding assays characterizing NAADP receptor pharmacology. [³²P]NAADP binding to sea urchin egg homogenates demonstrates high-affinity receptor interaction, and competition binding assays with unlabeled beta-NAADP establish baseline binding parameters. This application is validated by studies showing that NAADP analogs such as 5-(3-azidopropyl)-NAADP compete with [³²P]NAADP for receptor binding with an IC₅₀ of 56 nM while exhibiting dramatically reduced agonist potency (EC₅₀ 31 μM) [1]. Such binding assays are critical for screening novel NAADP receptor ligands and for quantifying the binding affinity of research compounds under development.

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